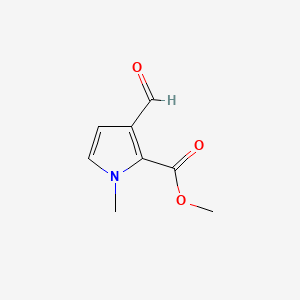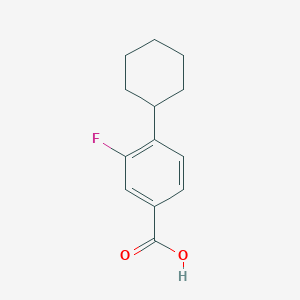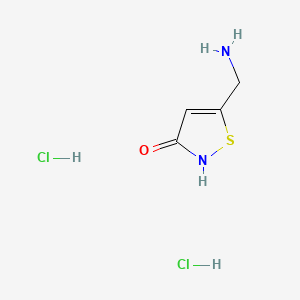![molecular formula C11H17NO3 B15298055 2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B15298055.png)
2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol It is known for its unique spirocyclic structure, which consists of a spiro-fused azaspirodecane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid typically involves the reaction of 1-carboxycyclohexaneacetic acid with glycine under specific conditions . The reaction proceeds through a series of steps, including cyclization and oxidation, to form the desired spirocyclic structure. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced spirocyclic compounds. Substitution reactions result in the formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The mechanism of action of 2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid can be compared with other similar compounds, such as:
2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetic acid hydrochloride: This compound has a similar spirocyclic structure but includes an oxa group, which may confer different chemical and biological properties.
DiPOA ([8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid): Another spirocyclic compound with distinct pharmacological properties, particularly as a mu opioid agonist.
The uniqueness of this compound lies in its specific spirocyclic structure and the potential for diverse chemical modifications, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-(1-oxo-2-azaspiro[4.5]decan-3-yl)acetic acid |
InChI |
InChI=1S/C11H17NO3/c13-9(14)6-8-7-11(10(15)12-8)4-2-1-3-5-11/h8H,1-7H2,(H,12,15)(H,13,14) |
Clave InChI |
INRIFWYUWCDUPV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC(NC2=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


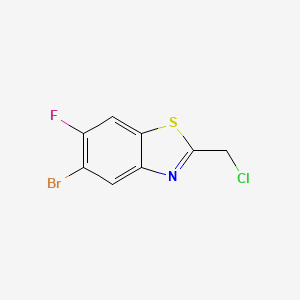
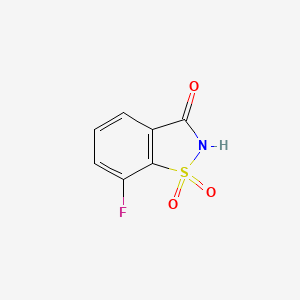
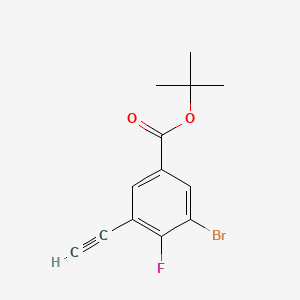
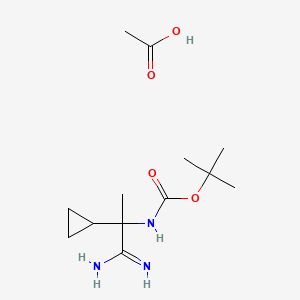
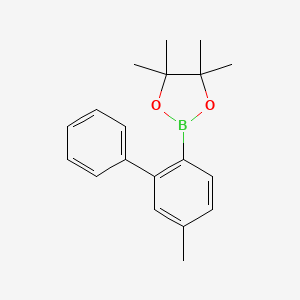

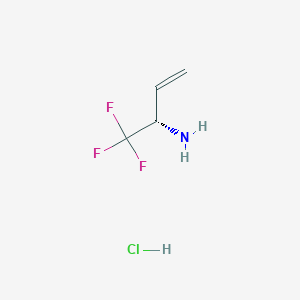
![[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid](/img/structure/B15298006.png)
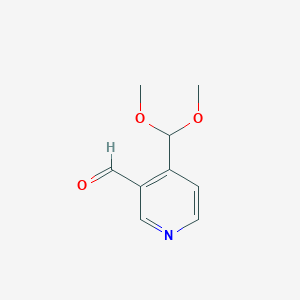
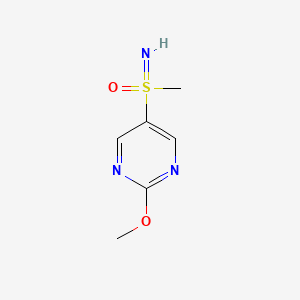
![5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B15298045.png)
